molecular formula C12H13BrF2O2 B1375828 Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate CAS No. 1363405-79-1

Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate

Cat. No.: B1375828
CAS No.: 1363405-79-1
M. Wt: 307.13 g/mol
InChI Key: XAXWKQQZYBKNKD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate is a high-value chemical building block designed for pharmaceutical research and development. Its structure incorporates both a bromomethyl group and two fluorine atoms on a benzoate ring protected by a tert-butyl ester, making it a versatile intermediate for constructing more complex molecules . The bromomethyl group is a highly reactive handle that facilitates further functionalization through various cross-coupling reactions and nucleophilic substitutions, allowing researchers to create carbon-carbon and carbon-heteroatom bonds with precision . The strategic placement of two fluorine atoms on the aromatic ring is of particular interest, as fluorination is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This specific substitution pattern is frequently explored in the synthesis of active pharmaceutical ingredients and advanced materials. Compounds featuring similar difluorobenzoate and reactive bromomethyl motifs are extensively utilized in cutting-edge therapeutic areas, including the development of bifunctional degraders for cyclin-dependent kinases (CDKs) . The abnormal activation of CDK2 is a recognized mechanism of resistance to CDK4/6 inhibitors in cancers like HR+ breast cancer, and targeted degradation of CDK2 represents a promising therapeutic strategy . As such, this reagent provides researchers with a critical starting point for constructing novel probes and potential therapeutics aimed at this pathway and other oncology targets. This compound is offered For Research Use Only and is strictly not intended for diagnostic or personal applications.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O2/c1-12(2,3)17-11(16)7-4-9(14)8(6-13)10(15)5-7/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXWKQQZYBKNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethylation Reaction Conditions

The bromomethylation is generally performed by reacting the tert-butyl 3,5-difluorobenzoate with bromomethylating agents such as N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or catalysts under inert atmosphere. The reaction medium is often a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Parameter Typical Conditions Notes
Solvent DMF, DCM, or acetonitrile Polar aprotic solvents favor bromomethylation
Bromomethylating Agent N-Bromosuccinimide (NBS), bromine + radical initiator NBS preferred for controlled bromination
Temperature 0 °C to room temperature Lower temperatures reduce side reactions
Reaction Time 1 to 4 hours Monitored by TLC or HPLC
Atmosphere Argon or nitrogen Prevents oxidation and moisture interference

Representative Experimental Procedure

A representative procedure involves dissolving tert-butyl 3,5-difluorobenzoate in DMF, cooling the solution to 0 °C under argon, and adding NBS portionwise. The reaction mixture is stirred for several hours while monitoring the conversion by HPLC. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.

Yield and Purity

The bromomethylation step typically affords yields ranging from 70% to 90%, with purity exceeding 95% after purification. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.

  • HPLC Analysis: C18 column, gradient elution with acetonitrile and 0.1% trifluoroacetic acid in water, detection at 254 nm.
  • NMR Spectroscopy: Characteristic signals for the bromomethyl group (singlet around 4.5-5.5 ppm) and tert-butyl ester (singlet around 1.4 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with the bromomethylated ester (M+H)+.
Method Solvent Bromomethylating Agent Temperature Yield (%) Purification Method Notes
NBS in DMF DMF NBS 0 °C to RT 85-90 Silica gel chromatography High selectivity, mild conditions
Bromine with radical initiator DCM Br2 + AIBN 0 °C to RT 70-80 Column chromatography Requires careful control
Alternative bromomethylation Acetonitrile NBS 0 °C 75-85 Recrystallization Slightly lower yield
  • The use of NBS in DMF under argon atmosphere provides the best balance between yield and purity.
  • Maintaining low temperatures minimizes side reactions such as overbromination or ester hydrolysis.
  • Purification by silica gel chromatography is effective in removing unreacted starting material and side products.
  • Reaction monitoring by HPLC allows precise determination of reaction completion, ensuring reproducibility.

The preparation of tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate is efficiently achieved by bromomethylation of tert-butyl 3,5-difluorobenzoate using NBS in polar aprotic solvents like DMF under inert atmosphere. This method offers high yields and purity, with well-established purification and analytical protocols. The reaction conditions can be fine-tuned to optimize selectivity and minimize impurities, making this a robust procedure for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

    Reduction: Formation of tert-butyl 3,5-difluorotoluene.

    Oxidation: Formation of tert-butyl 3,5-difluorobenzoic acid or tert-butyl 3,5-difluorobenzaldehyde.

Scientific Research Applications

Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include bromomethyl-substituted fluorobenzenes and related esters. A comparative analysis is provided below:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate C₁₂H₁₃BrF₂O₂ ~305.1* Not provided 4-Bromomethyl, 3,5-difluoro, tert-butyl ester
1-(Bromomethyl)-2,3,4-trifluorobenzene C₇H₄BrF₃ 225.01 EN 300-2006367 1-Bromomethyl, 2,3,4-trifluoro
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene C₁₃H₉BrF₂O 299.12 EN 300-14247921 5-Bromomethyl, 1,3-difluoro, 2-phenoxy
2,3-Dichloro-5-(chloromethyl)pyridine C₆H₄Cl₃N 196.47 EN 300-1983050 5-Chloromethyl, 2,3-dichloro

Reactivity and Stability

  • Steric Effects : The tert-butyl ester in the target compound introduces significant steric hindrance compared to smaller esters (e.g., methyl or phenyl groups in analogues), slowing nucleophilic attacks but improving selectivity in multi-step syntheses .
  • Electronic Effects : The 3,5-difluoro substitution pattern enhances electron-withdrawing effects, stabilizing the intermediate during aromatic substitution reactions. In contrast, 1-(bromomethyl)-2,3,4-trifluorobenzene exhibits stronger electron-deficient behavior due to three fluorine atoms, increasing reactivity toward nucleophiles.
  • Bromomethyl vs. Chloromethyl : Bromine’s superior leaving-group ability (compared to chlorine in 2,3-dichloro-5-(chloromethyl)pyridine ) makes the target compound more reactive in SN2 reactions.

Biological Activity

Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C12H13BrF2O2
  • Molecular Weight : 307.13 g/mol
  • CAS Number : 1363405-79-1

The compound features a tert-butyl ester group attached to a benzene ring that is substituted with bromine and two fluorine atoms. The presence of these halogen substituents significantly influences its chemical properties, reactivity, and biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily due to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The halogen substituents enhance the compound's binding affinity towards enzymes involved in metabolic pathways. This property can be exploited for developing enzyme inhibitors that may serve as therapeutic agents in treating diseases such as cancer.
  • Protein-Ligand Interactions : The compound's structure allows it to form stable complexes with proteins, which can modulate their activity. This interaction is crucial for understanding its potential therapeutic applications.
  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in research focused on similar fluorinated compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Fluorinated Compounds : Research indicates that fluorinated benzoates can enhance the cytotoxicity against tumor cells. For instance, compounds with similar structures showed significant inhibition of cell proliferation in various cancer models (e.g., A549 lung cancer cells) .
  • Mechanistic Insights : Studies have demonstrated that the incorporation of halogens into aromatic systems can affect their interaction with DNA and proteins. For example, fluorinated compounds have been shown to bind DNA through intercalation or groove binding mechanisms, leading to increased cytotoxicity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
Tert-butyl 5-bromo-2,4-difluorobenzoateContains bromine and two fluorinesNotable enzyme inhibition and cytotoxicity
Tert-butyl 4-bromo-2-fluorobenzoateSingle fluorine substituentLower reactivity compared to difluoro counterparts
Tert-butyl 4-chloro-3,5-difluorobenzoateChlorine instead of bromineDifferent binding affinity and reactivity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate?

  • Methodology : The compound can be synthesized via bromination of the methyl group in tert-butyl 4-methyl-3,5-difluorobenzoate using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via photochemical conditions. The tert-butyl ester group acts as a protective moiety, enhancing stability during reaction . Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to isolate high-purity crystals (>95%).
  • Characterization : Confirm structure using 1H^{1}\text{H} NMR (δ 1.5 ppm for tert-butyl protons, δ 4.5 ppm for bromomethyl), 19F^{19}\text{F} NMR (split signals for meta-fluorines), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of volatile brominated byproducts. Avoid contact with strong acids/bases, which may hydrolyze the ester or displace the bromine .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Stability tests show no decomposition over 6 months under these conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (two meta-fluorines at δ -110 to -115 ppm). 13C^{13}\text{C} NMR confirms tert-butyl (δ 28–30 ppm) and ester carbonyl (δ 165–170 ppm).
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group and bromomethyl orientation .
  • Elemental Analysis : Validates purity (>98%) by matching C, H, Br, and F percentages to theoretical values .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine acts as a leaving group in nucleophilic substitutions (e.g., SN2 with amines or thiols) or transition-metal-catalyzed couplings (e.g., Suzuki with boronic acids). Reactivity is enhanced by electron-withdrawing fluorine substituents, which polarize the C-Br bond. Use tetrabutylammonium bromide (TBABr) as a phase-transfer catalyst in biphasic systems to improve yields .
  • Case Study : In a palladium-catalyzed coupling, this compound achieved 85% yield with 5 mol% Pd(PPh3_3)4_4 and K2_2CO3_3 in DMF at 80°C .

Q. What are the challenges in analyzing byproducts during its synthetic applications?

  • Analytical Strategy : Use HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect debrominated or ester-hydrolyzed byproducts. GC-MS identifies volatile impurities (e.g., tert-butanol from ester cleavage) .
  • Mitigation : Optimize reaction conditions (e.g., lower temperature, shorter duration) to minimize byproduct formation.

Q. How do solvent polarity and additives affect its stability in reaction media?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the bromomethyl group but may accelerate ester hydrolysis in aqueous mixtures. Additives like molecular sieves reduce moisture-induced degradation .
  • Case Data : In DMF, the compound showed 95% stability over 24 hours at 25°C, compared to 70% in THF/water (9:1) under identical conditions .

Q. What computational tools can predict its reactivity in novel reactions?

  • Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 displacements. PubChem’s SMILES notation (e.g., derived from similar fluorinated benzoates) aids in predicting substituent effects on reaction pathways .

Q. How can researchers address contradictory literature reports on its synthetic yields?

  • Resolution : Reproduce experiments with controlled variables (e.g., inert atmosphere, reagent purity). Compare yields under differing conditions (e.g., microwave vs. conventional heating). Publish detailed procedural logs to enhance reproducibility .

Contradictions and Open Questions

  • Stability in Acidic Media : Some studies report ester hydrolysis at pH < 2, while others note stability under mild acids (pH 4–6). Further kinetic studies are needed to map pH-dependent degradation .
  • Fluorine Substituent Effects : The meta-fluorines may sterically hinder nucleophilic attacks, but their electron-withdrawing nature could accelerate certain reactions. Systematic substituent variation (e.g., Cl vs. F) is recommended for mechanistic clarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(bromomethyl)-3,5-difluorobenzoate
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